

# Protocol for eliminating *Agrobacterium* from tomato explants using Cefotaxime Sodium

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CEFOTAXIME SODIUM

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## Application Notes & Protocols

Topic: Protocol for Eliminating *Agrobacterium* from Tomato Explants using **Cefotaxime Sodium**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

*Agrobacterium tumefaciens*-mediated transformation is a cornerstone of genetic engineering in tomato (*Solanum lycopersicum*). Following the successful transfer of T-DNA into the plant genome during co-cultivation, the complete elimination of the bacteria is a critical subsequent step. Persistent *Agrobacterium* can lead to contamination of tissue cultures, overgrowth that competes with plant tissue for nutrients, and potential interference with normal plant development and regeneration, ultimately confounding experimental results.

**Cefotaxime Sodium** is a broad-spectrum cephalosporin antibiotic widely used to eliminate *Agrobacterium* from explants post-transformation. It functions by inhibiting the synthesis of the bacterial cell wall's peptidoglycan layer, leading to cell lysis. While effective against *Agrobacterium*, high concentrations of Cefotaxime can be phytotoxic, negatively impacting callus induction and shoot regeneration in tomato. Therefore, optimizing the concentration is crucial to balance effective bacterial elimination with minimal harm to the regenerating plant tissues. These notes provide a comprehensive protocol for the use of **Cefotaxime Sodium** in tomato transformation.

## Data Presentation: Cefotaxime Sodium Efficacy and Phytotoxicity

The following tables summarize the quantitative effects of **Cefotaxime Sodium** on Agrobacterium growth and tomato explant regeneration.

Table 1: Effect of **Cefotaxime Sodium** on Agrobacterium tumefaciens Growth

Cefotaxime Conc. (mg/L)	Observation	Reference Snippets
200	Inhibitory effect observed, but some bacterial growth may persist.	[1]
300	Reduced percentage of colony formation (e.g., 12% after 2 days), but growth can occur.	[1][2]
400	Complete inhibition of bacterial growth observed for up to two weeks.	[1][2][3]
500	Complete inhibition of bacterial growth; effective for eliminating overgrowth.	[1][2][4]

Table 2: Effect of **Cefotaxime Sodium** on Tomato Explant Regeneration

Cefotaxime Conc. (mg/L)	Effect on Tomato Regeneration	Reference Snippets
100 - 200	Can enhance or stimulate bud formation and regeneration rates, comparable to control.	[4][5]
300 - 400	Significantly decreases callus induction and shoot regeneration; may cause chlorosis and reduced number of shoots per explant.	[1][2][3]
500	Severe reduction in explant regeneration (e.g., as low as 5%); may inhibit shoot induction.	[4]
> 500	Often highly inhibitory to callus formation and regeneration.	[4][6]

Note: The phytotoxicity of Cefotaxime can be cultivar-dependent. It is also reported that replacing FeEDTA with FeEDDHA in the culture medium can help reduce negative effects like chlorosis at higher Cefotaxime concentrations[2].

## Experimental Protocols

This section details the step-by-step methodology for preparing explants, co-cultivation with *Agrobacterium*, and subsequent elimination using **Cefotaxime Sodium**.

### Protocol 1: Tomato Explant Preparation

- Seed Sterilization:
  - Place seeds of the desired tomato cultivar in a sterile tube or flask.
  - Rinse the seeds with 70% (v/v) ethanol for 1 minute with gentle swirling[2].

- Decant the ethanol and immerse the seeds in a 4% sodium hypochlorite solution with a few drops of Tween-20 for 7-10 minutes[7][8].
- Rinse the seeds 3-5 times with sterile distilled water to remove all traces of the sterilizing agents.
- Seed Germination:
  - Blot the sterilized seeds dry on sterile filter paper.
  - Aseptically place the seeds onto a germination medium, such as half-strength Murashige and Skoog (MS) medium[7][8].
  - Incubate the plates in the dark for 72 hours, followed by a 16-hour photoperiod for germination[7].
- Explant Excision:
  - Use seedlings that are 10-12 days old for explant preparation[8].
  - Aseptically excise cotyledons or hypocotyl segments (approx. 1.0 cm).
  - Pre-culture the explants on a suitable pre-culture medium for 1-2 days before *Agrobacterium* infection[7].

## Protocol 2: *Agrobacterium* Inoculation and Co-cultivation

- Bacterial Culture Preparation:
  - Inoculate a single colony of your *Agrobacterium tumefaciens* strain (e.g., LBA4404) harboring the binary vector into liquid LB or YEB medium with appropriate antibiotics.
  - Grow the culture overnight at 28°C with shaking (180 rpm).
  - Harvest the bacteria by centrifugation and resuspend the pellet in a liquid MS-based infection medium to an optical density (OD<sub>600</sub>) of 0.4 - 1.0[7][9]. Add acetosyringone (e.g., 100 µM) to the suspension to induce virulence genes[7].

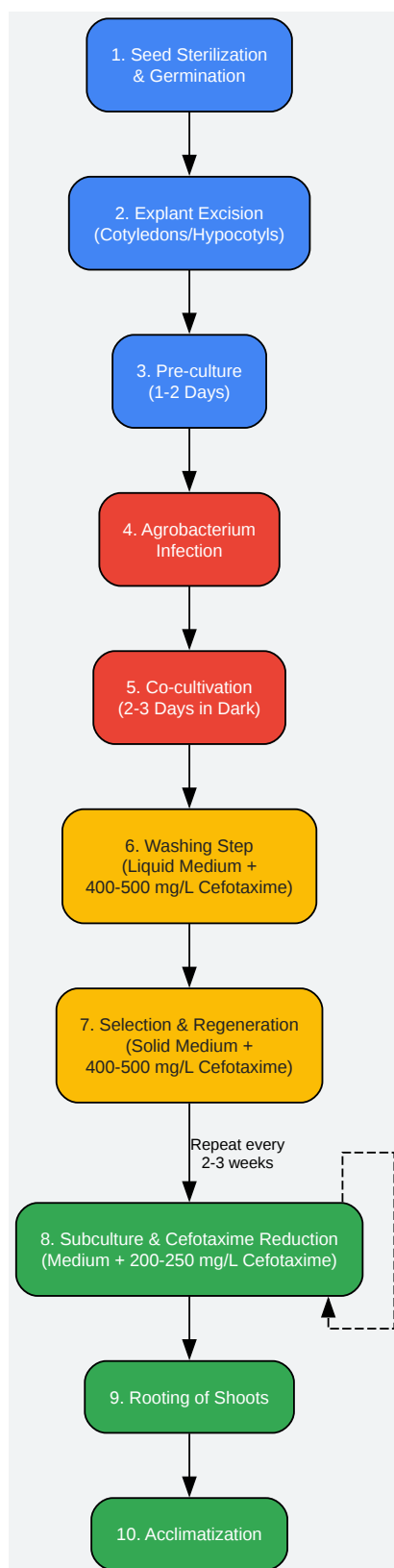
- Infection:
  - Submerge the pre-cultured explants in the *Agrobacterium* suspension for 10-30 minutes with occasional gentle agitation[7][9].
- Co-cultivation:
  - After infection, blot the explants on sterile filter paper to remove excess bacteria[7].
  - Transfer the explants to a solid co-cultivation medium.
  - Incubate the plates in the dark at 25°C for 2-3 days[7][9].

## Protocol 3: Elimination of *Agrobacterium* using Cefotaxime Sodium

- Washing Step:
  - After the co-cultivation period, transfer the explants into a sterile flask containing liquid MS medium supplemented with 400-500 mg/L **Cefotaxime Sodium**[8][10].
  - Wash the explants by gentle shaking for 10-20 minutes to remove the majority of the bacteria[10].
  - Blot the explants dry on sterile filter paper.
- Selection and Regeneration - Initial Phase:
  - Transfer the washed explants to a solid shoot induction medium (e.g., MS medium with appropriate plant growth regulators, a selection agent like Kanamycin, and 400-500 mg/L **Cefotaxime Sodium**)[1][8]. The high initial concentration is critical for suppressing bacterial growth effectively[1][2].
  - Culture the explants at 25°C under a 16-hour photoperiod.
- Subculturing and Cefotaxime Reduction:
  - After 10-14 days, transfer the explants to fresh medium.

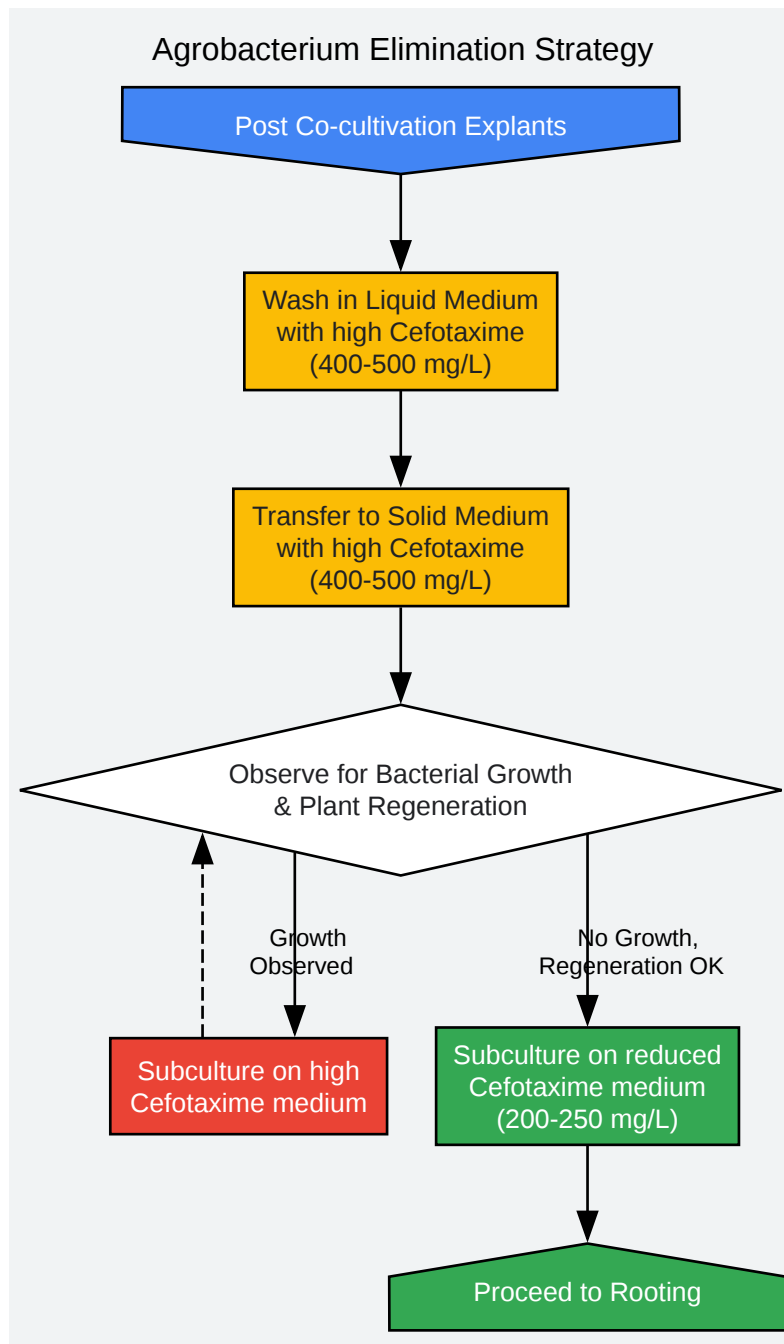
- For subsequent subcultures (every 2-3 weeks), it is often beneficial to gradually reduce the **Cefotaxime Sodium** concentration to 200-250 mg/L[10][11]. This reduction minimizes the phytotoxic effects on developing shoots while still preventing residual bacterial growth[5][11].
- Continue subculturing until healthy, transgenic shoots are well-developed and ready for rooting.
- Rooting Phase:
  - Excise well-developed shoots and transfer them to a rooting medium. This medium may contain a lower concentration of Cefotaxime (e.g., 100 mg/L) or none at all, depending on whether any bacterial contamination is observed[12].

## Visualizations



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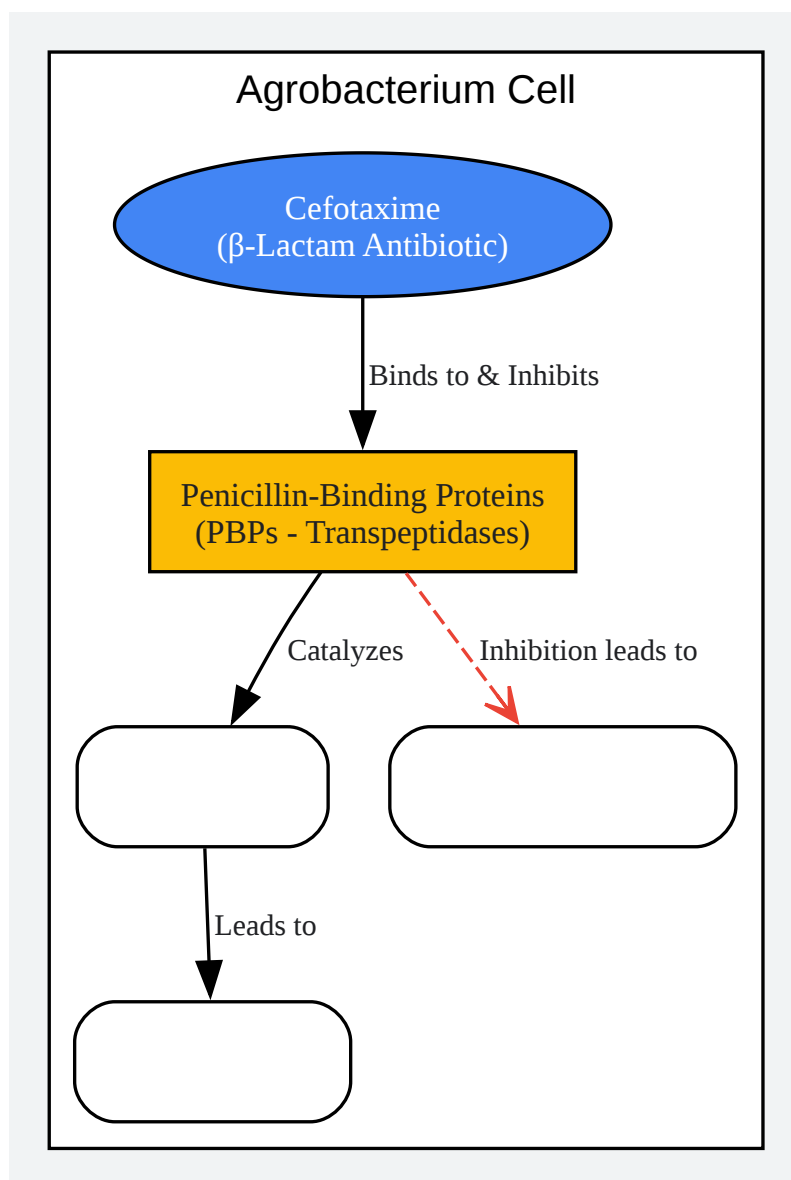
Caption: Experimental workflow for Agrobacterium-mediated transformation of tomato.



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Caption: Logical relationships in the Cefotaxime-based elimination protocol.





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Caption: Conceptual pathway of Cefotaxime action on Agrobacterium.

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Address: 3281 E Guasti Rd  
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